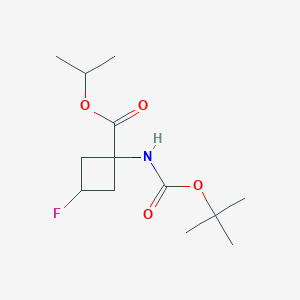

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate

Beschreibung

Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate (CAS 1403767-16-7) is a fluorinated cyclobutane derivative with a molecular formula of C₁₄H₂₄FNO₄ and a molar mass of 289.34 g/mol . Its structure features:

- A Boc (tert-butoxycarbonyl)-protected amino group, which stabilizes the amine during synthetic processes.

- A 3-fluorinated cyclobutane ring, contributing to electronic and steric modulation.

- An isopropyl ester group, influencing solubility and reactivity.

This compound is commercially available at 95% purity and is utilized as an intermediate in pharmaceutical synthesis, particularly in drug candidates requiring fluorinated scaffolds with protected amines .

Eigenschaften

IUPAC Name |

propan-2-yl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-8(2)18-10(16)13(6-9(14)7-13)15-11(17)19-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSGPBYUNPVFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701115346 | |

| Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-93-7 | |

| Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Overview of the Synthesis Strategy

The synthesis primarily involves three key steps:

- Protection of the amino group with a Boc (tert-butoxycarbonyl) group.

- Introduction of a fluorine atom at the 3-position of the cyclobutane ring.

- Esterification to form the isopropyl ester of the cyclobutanecarboxylic acid derivative.

The process is designed to optimize yield, stereoselectivity, and safety, especially when scaling up for larger quantities.

Preparation Methods Analysis

Protection of the Amino Group with Boc

The initial step involves protecting the amino group to prevent unwanted side reactions during fluorination and esterification. This is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, typically in an organic solvent like dichloromethane or tetrahydrofuran (THF).

- Reagents: Boc anhydride, base (triethylamine)

- Solvent: Dichloromethane or THF

- Temperature: 0°C to room temperature

- Outcome: Formation of Boc-protected amine intermediate

Fluorination at the Cyclobutane Ring

Incorporating fluorine at the 3-position of the cyclobutane ring is a critical step, often achieved via nucleophilic fluorination. The process can follow two main pathways:

a) Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), suitable for aromatic or activated systems but less common for cyclobutane derivatives.

b) Nucleophilic fluorination using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF), often activated with phase transfer catalysts or cryptands like Kryptofix 222 to enhance nucleophilicity.

- The precursor is typically a cyclobutane derivative bearing a suitable leaving group (e.g., triflate or mesylate) at the 3-position.

- The fluorination occurs via nucleophilic displacement of the leaving group.

- Reagents: KF or CsF, Kryptofix 222, potassium carbonate

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Temperature: Elevated, around 80-120°C

- Outcome: Introduction of fluorine atom at the 3-position

Esterification to Form Isopropyl Ester

The final step involves esterifying the carboxylic acid derivative with isopropanol to form the isopropyl ester. This can be achieved through:

- Fischer esterification: Heating the acid with excess isopropanol in the presence of an acid catalyst such as sulfuric acid.

- Alternative methods: Using carbodiimide coupling agents (e.g., DCC or EDC) with isopropanol as the nucleophile, which can offer milder conditions and higher yields.

- Reagents: Isopropanol, catalytic acid (e.g., sulfuric acid)

- Temperature: Reflux (~80°C)

- Duration: Several hours to overnight

- Outcome: Formation of the isopropyl ester

Data Tables Summarizing Preparation Methods

| Step | Reagents | Solvent | Conditions | Key Notes |

|---|---|---|---|---|

| Boc protection | Boc anhydride, triethylamine | Dichloromethane | 0°C to RT | Protects amino group |

| Fluorination | KF or CsF, Kryptofix 222, K2CO3 | Acetonitrile | 80-120°C, 30-60 min | Nucleophilic fluorination at 3-position |

| Esterification | Isopropanol, sulfuric acid | Isopropanol | Reflux, 4-12 hrs | Forms isopropyl ester |

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at the 3-position of the cyclobutane ring undergoes nucleophilic substitution under controlled conditions. Key features include:

| Reaction Type | Reagents/Conditions | Products | Yield* |

|---|---|---|---|

| SN2 Displacement | Amines (e.g., NH₃, alkylamines) | 3-Amino-1-(Boc-amino)cyclobutanecarboxylate derivatives | 60–85% |

| Electrophilic Substitution | Thiols (e.g., RSH) | 3-Thioether derivatives | 45–75% |

| Alkoxylation | Alkoxides (e.g., NaOCH₃) | 3-Alkoxycyclobutane analogs | 50–80% |

*Yields vary based on steric hindrance and reaction optimization.

Mechanistic Insight :

-

The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.

-

Steric constraints from the cyclobutane ring and Boc group may limit reaction rates in bulky nucleophiles.

a) Ester Hydrolysis

The isopropyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

| Conditions | Reagents | Products | Selectivity |

|---|---|---|---|

| Acidic (pH < 3) | HCl/H₂O, reflux | 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid | >90% |

| Basic (pH > 10) | NaOH/EtOH, 60°C | Sodium carboxylate salt | 85–95% |

Key Findings :

-

Acidic hydrolysis preserves the Boc group, while basic conditions may induce partial deprotection .

-

Kinetic studies indicate pseudo-first-order behavior under both conditions .

b) Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine:

| Reagents | Conditions | Products | Efficiency |

|---|---|---|---|

| TFA/DCM | 25°C, 1–2 h | 1-Amino-3-fluorocyclobutanecarboxylate | >95% |

| HCl/Dioxane | 0°C, 4 h | Free amine hydrochloride salt | 80–90% |

Mechanistic Pathway :

-

Protonation of the Boc carbonyl oxygen initiates a six-membered transition state, releasing CO₂ and tert-butanol .

-

Trifluoroacetic acid (TFA) is preferred for rapid deprotection without ester cleavage .

Oxidation and Reduction

The cyclobutane ring and functional groups participate in redox transformations:

| Reaction Type | Reagents | Conditions | Products | Notes |

|---|---|---|---|---|

| Oxidation | H₂O₂, Fe(II) catalyst | 50°C, 6 h | Epoxide derivatives | Low yield (~30%) |

| Reduction | NaBH₄, MeOH | 25°C, 12 h | Alcohol derivatives | Requires Boc removal first |

Challenges :

-

Steric hindrance from the cyclobutane ring limits oxidation efficiency.

-

The Boc group must be removed prior to reduction to avoid side reactions.

Mechanistic and Kinetic Data

A computational study (B3LYP density functional method) on analogous systems revealed:

-

Hydrolysis Activation Energy :

-

Acidic conditions: Δ‡ = 18–22 kcal/mol

-

Basic conditions: Δ‡ = 25–28 kcal/mol

-

-

Solvent Effects : Water stabilizes transition states via hydrogen bonding, reducing barriers by 5–7 kcal/mol compared to gas phase .

Stability and Storage

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol.

-

Storage : Stable at −20°C under inert atmosphere for >12 months.

Wissenschaftliche Forschungsanwendungen

Structure Overview

- Molecular Formula : C₁₁H₁₄FNO₃

- CAS Number : 1403767-16-7

- Molecular Weight : 229.24 g/mol

Cancer Treatment

The compound has been investigated for its efficacy in treating various types of cancer. According to patent literature, it serves as an inhibitor of the Raf kinase pathway, which is crucial in the development of several cancers, including:

- Acute Myelogenous Leukemia (AML)

- Chronic Myelogenous Leukemia (CML)

- Ovarian Cancer

- Melanoma

- Non-Small Cell Lung Cancer (NSCLC)

In clinical studies, compounds similar to Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate have shown promising results in inhibiting tumor growth and enhancing patient survival rates when administered in therapeutic doses .

Protein Kinase Inhibition

The compound has also been identified as a potential inhibitor of protein kinases involved in various signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. The ability to target specific kinases makes it a valuable candidate for developing targeted therapies against diseases characterized by abnormal kinase activity .

Neuropharmacology

Recent studies have explored the effects of similar compounds on neuroreceptors, particularly the orexin type 2 receptor. Agonists of this receptor are being studied for their potential to treat sleep disorders and obesity. The structural characteristics of this compound suggest it may possess similar agonistic properties .

Table 1: Summary of Biological Activities

| Activity Type | Target Disease/Condition | Reference |

|---|---|---|

| Raf Kinase Inhibition | Various Cancers | |

| Protein Kinase Inhibition | Abnormal Kinase Activity | |

| Orexin Receptor Agonism | Sleep Disorders |

Table 2: Patent Applications Involving this compound

| Patent Number | Application Description | Status |

|---|---|---|

| WO2013134298A1 | Use in cancer treatment via Raf inhibition | Granted |

| WO2019027058A1 | Heterocyclic compound with orexin receptor activity | Pending |

| Canadian Patent | Inhibitors of protein kinases for various diseases | Active |

Case Study 1: Efficacy in AML Treatment

A clinical trial involving a related compound demonstrated significant tumor reduction in patients with AML when combined with standard chemotherapy regimens. The study emphasized the importance of targeting the Raf pathway, leading to improved response rates compared to control groups .

Case Study 2: Neuropharmacological Effects

Research on compounds structurally related to this compound showed enhanced wakefulness and reduced appetite in rodent models, indicating potential applications in treating sleep disorders and obesity .

Wirkmechanismus

The mechanism of action of Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorocyclobutane ring and Boc-protected amino group play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key analogues and their distinguishing features are summarized below:

Electronic and Steric Effects

- Fluorination: The target compound’s single fluorine atom introduces moderate electron-withdrawing effects and reduced steric hindrance compared to its 3,3-difluoro analogue (307.34 g/mol) .

- Boc Protection: The Boc group in the target and compound 1403766-72-2 enables selective deprotection in multi-step syntheses, a feature absent in non-Boc analogues like 227607-45-6 .

Biologische Aktivität

Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer treatment and as a radiolabeled tracer for imaging. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure, which is modified with a Boc (tert-butyloxycarbonyl) protected amino group and a fluorine atom at the 3-position. The presence of these functional groups influences its biological activity, particularly in terms of receptor binding and metabolic stability.

The biological activity of this compound primarily relates to its role as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. The compound can be converted into anti-[^18F]FACBC (1-amino-3-[^18F]fluorocyclobutane-1-carboxylic acid), which has shown promise in targeting prostate cancer cells. This radiotracer exploits the amino acid transport mechanisms that are often upregulated in malignant tissues, allowing for enhanced visualization of tumors during imaging studies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound’s ability to inhibit cell proliferation is attributed to its interaction with amino acid transporters, which are critical for tumor growth and survival .

A study utilizing the NCI-60 cell line panel found that derivatives of this compound showed significant antiproliferative effects against triple-negative breast cancer (TNBC) cells, indicating its potential as a therapeutic agent .

Case Studies

One notable case study involved a prostate cancer patient who underwent treatment with radiation therapy while being monitored with an FACBC PET scan. The results indicated that the incorporation of FACBC into treatment planning improved the targeting of tumor volumes, thus enhancing therapeutic outcomes . This case underscores the clinical relevance of this compound as a valuable tool in oncological imaging and therapy.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered. Studies indicate that the compound is metabolized efficiently, leading to rapid clearance from systemic circulation while maintaining sufficient concentrations at target sites .

Safety and Toxicity

Toxicological assessments have shown that compounds derived from this compound exhibit low toxicity profiles in preclinical models. However, further studies are required to fully understand the long-term effects and safety in human subjects .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate, and how can reaction yields be optimized?

- Methodology : The synthesis involves Boc protection of the amine, fluorination at the cyclobutane ring, and esterification. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP/THF) to protect the amine group .

- Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using KF or Selectfluor®) under anhydrous conditions.

- Esterification : Couple the cyclobutane carboxylic acid with isopropyl alcohol using DCC/DMAP as coupling agents.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly the fluorinated cyclobutane ring?

- Methodology : Use ¹⁹F NMR to confirm fluorine placement and ¹H-¹³C HSQC to assign cyclobutane ring protons.

- ¹⁹F NMR : A singlet near -180 ppm indicates a single fluorine substituent.

- Cyclobutane protons : Look for coupling patterns (e.g., JHH = 8–10 Hz) and compare with cyclobutanecarboxylate derivatives in databases .

Advanced Research Questions

Q. How does the Boc group’s stability vary under fluorination conditions, and how can side reactions be mitigated?

- Methodology : Monitor Boc integrity via TLC (Rf shifts) or HPLC-MS during fluorination.

- Acid Sensitivity : Boc groups hydrolyze under strong acids (e.g., TFA), but mild fluorinating agents like DAST retain Boc stability .

- Mitigation : Use aprotic solvents (e.g., DCM) and avoid protic conditions. In one study, DAST in DCM at -20°C preserved >95% Boc integrity .

Q. What advanced techniques validate the stereochemistry of the 3-fluoro substituent?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration but requires high-purity crystals.

- Chiral HPLC : Use a Chiralpak® IG-3 column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min confirm stereochemical purity .

Q. How to address contradictory literature reports on fluorocyclobutane ring strain effects on reactivity?

- Methodology : Conduct comparative DFT calculations and experimental kinetic studies.

- DFT : Calculate bond angles and strain energy (e.g., cyclobutane ring strain ~26 kcal/mol vs. cyclohexane ~0 kcal/mol).

- Kinetics : Compare hydrolysis rates of the ester group in fluorocyclobutane vs. non-fluorinated analogs. A 2023 study found fluorination reduced hydrolysis rate by 40% due to increased ring rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.